molecular formula C19H23NO B4050936 2-(4-methylphenyl)-N-(4-phenylbutan-2-yl)acetamide

2-(4-methylphenyl)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B4050936
M. Wt: 281.4 g/mol
InChI Key: NMBOYSMGGUZSCD-UHFFFAOYSA-N
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Description

2-(4-methylphenyl)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methylphenyl)-N-(1-methyl-3-phenylpropyl)acetamide is 281.177964357 g/mol and the complexity rating of the compound is 301. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Environmental Degradation and Water Treatment

Research on amorphous Co(OH)2 nanocages has demonstrated their effectiveness as activators for the degradation of acetaminophen in water treatment processes, highlighting the role of sulfate radicals in the degradation mechanism. This study underscores the potential of novel materials in enhancing the efficiency of removing pharmaceutical contaminants from water (Qi et al., 2020).

2. Pharmaceutical Analysis and Drug Development

Investigations into the synthesis of adamantyl analogues of paracetamol have explored their analgesic properties and potential mechanisms of action, revealing selective antagonism of the TRPA1 channel. This research opens new avenues in medicinal chemistry for developing potent analgesic drugs (Fresno et al., 2014).

3. Kinetics of Drug Degradation

The kinetics of acetaminophen degradation have been studied in various settings, including fluidized-bed reactors using Fenton oxidation. Such research provides critical insights into the environmental impact of pharmaceutical compounds and strategies for their removal from contaminated water, emphasizing the importance of understanding drug degradation pathways and kinetics for environmental safety and public health (de Luna et al., 2013).

4. Anticancer Drug Development

Research on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has revealed its potential as an anticancer drug targeting the VEGFr receptor. This study exemplifies the ongoing efforts in drug discovery and development to find effective treatments for cancer, showcasing the application of molecular docking and crystallography in medicinal chemistry (Sharma et al., 2018).

Properties

IUPAC Name

2-(4-methylphenyl)-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-15-8-11-18(12-9-15)14-19(21)20-16(2)10-13-17-6-4-3-5-7-17/h3-9,11-12,16H,10,13-14H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBOYSMGGUZSCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.